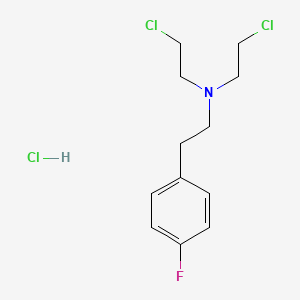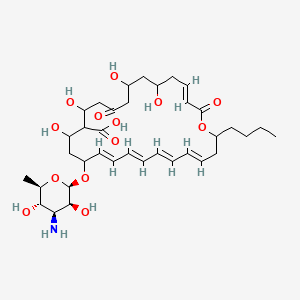
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate is a complex organic compound with a unique structure that includes a benzoxecin ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the formation of the desired product. Common synthetic routes may include the use of specific catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.
Applications De Recherche Scientifique
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate has several scientific research applications, including:
Biology: The compound may be used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) methanesulfonate
- (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) ethanesulfonate
Uniqueness
Compared to similar compounds, (5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group can impart different chemical and physical properties, such as increased stability or reactivity, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C16H15F3O5S |
|---|---|
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
(5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H15F3O5S/c1-10-4-3-5-12-9-13(24-25(21,22)16(17,18)19)6-7-14(12)23-15(20)11(2)8-10/h6-9H,2-5H2,1H3 |
Clé InChI |
BNWWXEVMBIYBHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C)C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



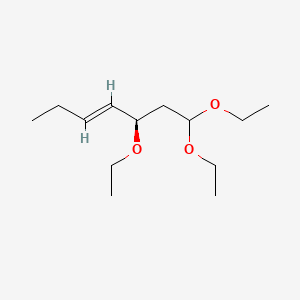

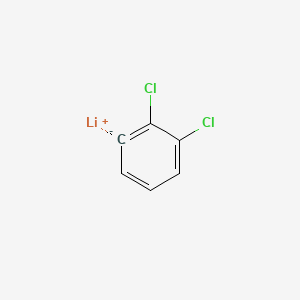

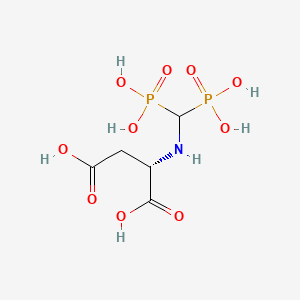
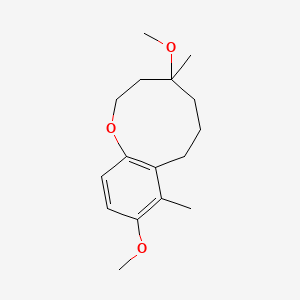
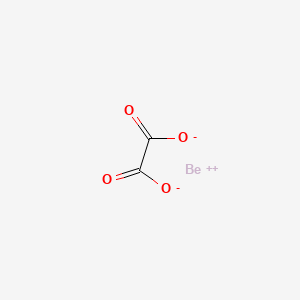
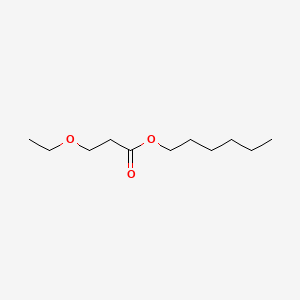


![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
